2-(benzylsulfanyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide
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Overview
Description
2-(benzylsulfanyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide is a complex organic compound that features a benzylsulfanyl group, a hydroxyphenyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzyl mercaptan with an appropriate acetamide derivative under controlled conditions to introduce the benzylsulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the hydroxy position .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential pharmacological properties are of interest for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, while the pyrazolyl group can bind to various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-N-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}acetamide
- 2-(benzylsulfanyl)-N-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}acetamide
Uniqueness
2-(benzylsulfanyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide is unique due to the presence of the pyrazolyl group, which imparts distinct chemical and biological properties compared to its imidazolyl and triazolyl analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C20H21N3O2S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H21N3O2S/c24-19(17-7-9-18(10-8-17)23-12-4-11-22-23)13-21-20(25)15-26-14-16-5-2-1-3-6-16/h1-12,19,24H,13-15H2,(H,21,25) |
InChI Key |
ZTAAWIFKMPXZBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O |
Origin of Product |
United States |
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